molecular formula C18H12O8 B1249713 (4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

Cat. No.: B1249713
M. Wt: 356.3 g/mol
InChI Key: IFLIXVQEIAPBAO-YYBHTSLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione is a natural product found in Aspergillus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various macrocyclic and macrobicyclic structures. For instance, its derivatives have been involved in the synthesis of novel tetrazole-containing macrocycles, demonstrating its utility in creating complex chemical structures with potential applications in material science and drug design (Zubarev et al., 2001).

  • It has also been used in the formation of compounds such as 2,4‐Dioxo‐1,5‐benzodiazepino‐15‐crown‐3, showcasing its role in the development of macrocycles that have potential applications in areas like coordination chemistry and molecular recognition (Alaoui et al., 2007).

Applications in Material Science and Molecular Modeling

  • Research indicates its involvement in the creation of biopotent macrocyclic complexes with applications in material science. These complexes have been engineered for significant antimicrobial and antioxidant properties, suggesting their potential use in biomedical applications (Rathi & Singh, 2015).

  • The compound's derivatives have been utilized in molecular modeling studies, which are crucial for understanding the behavior of complex molecular systems. This is particularly relevant in drug design and the development of new materials (Sato et al., 1994).

Properties

Molecular Formula

C18H12O8

Molecular Weight

356.3 g/mol

IUPAC Name

(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C18H12O8/c19-5-1-6-11(8(20)2-5)16(23)12-7(15(6)22)3-10-14(17(12)24)13-9(21)4-25-18(13)26-10/h1-3,9,13,18-21,24H,4H2/t9-,13-,18+/m1/s1

InChI Key

IFLIXVQEIAPBAO-YYBHTSLMSA-N

Isomeric SMILES

C1[C@H]([C@H]2[C@@H](O1)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O

Canonical SMILES

C1C(C2C(O1)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O

Synonyms

UCT 1072M1
UCT-1072M1
UCT1072M1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione
Reactant of Route 2
(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione
Reactant of Route 3
(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione
Reactant of Route 4
(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione
Reactant of Route 5
(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione
Reactant of Route 6
(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

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